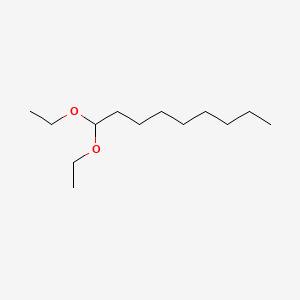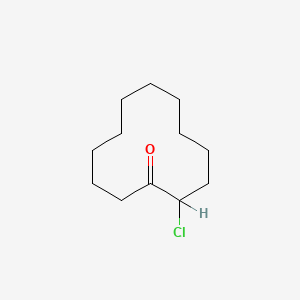
2-Chlorocyclododecanone
Übersicht
Beschreibung
2-Chlorocyclododecanone is an organic compound with the molecular formula C12H21ClO . It is also known as 2-CCDK.
Synthesis Analysis
The synthesis of 2-Chlorocyclododecanone involves α-chlorination of ketones. The process involves two stages. In the first stage, cyclododecane-1-one reacts with n-butyllithium and N,N-diisopropylamine in tetrahydrofuran and hexane at -78°C for 0.5 hours under an inert atmosphere. In the second stage, the product from the first stage reacts with Methyl chlorosulfonate in tetrahydrofuran and hexane at -78°C for 0.5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 2-Chlorocyclododecanone consists of 12 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
2-Chlorocyclododecanone has a molecular weight of 216.75 g/mol. It has a melting point of 59-60°C and a boiling point of 117-118°C. Its density is predicted to be 0.99±0.1 g/cm3. It has a vapor pressure of 0.05Pa at 20°C. It is soluble in methanol and is typically found in powder form. It is white to almost white in color .Wissenschaftliche Forschungsanwendungen
Photonic Applications
2-Chlorocyclododecanone, as a cyclic ketone, has been studied for its potential in photonic applications. In one study, it was synthesized through direct aldol condensation and its linear optical properties were explored. The crystal demonstrated saturation absorption and self-defocusing effect in Z-scan technique, showing potential in nonlinear optics with calculated values for nonlinear refractive index, absorption, and susceptibility. The optical response time of the crystal was around 10^-3 s, indicating its responsiveness in optical applications (Bharath, Anbuselvi, & Kalainathan, 2020).
Crystal Structure Studies
The crystal structure of 2,12-Dichlorocyclododecanone was determined using X-ray analysis. The study revealed the conformation of the 12-membered ring and discussed the effects of the carbonyl group and Cl atoms on the ring's conformation. This research provides insight into the molecular structure of chlorinated cyclododecanones, which is valuable for understanding their chemical behavior and potential applications (Aslantaş, Özsar, Balcioǧlu, & Kendi, 2006).
Synthesis of Fused Heterocycles
Cyclododecanone, a related compound, has been used as a key intermediate in synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles. This demonstrates its utility in organic synthesis, particularly in creating complex cyclic structures (Zoorob, Elsherbini, & Hamama, 2012).
Synthesis of Bicyclododecyl Derivatives
The synthesis and characterization of novel bicyclododecyl derivatives involving 2-(2′-Oxo-3′-oximidocyclododecyl) cyclododecanone were explored. This study focused on the conformation analysis of cyclododecyl moieties, providing insights into the molecular structure and potential applications of these compounds in various fields (Wang, Tu, Ma, Zhang, & Wang, 2006).
Safety And Hazards
2-Chlorocyclododecanone is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust, fume, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. After handling, hands and face should be washed thoroughly. Protective gloves, protective clothing, and eye protection should be worn .
Eigenschaften
IUPAC Name |
2-chlorocyclododecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNDILHUSVTMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340678 | |
| Record name | 2-Chlorocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocyclododecanone | |
CAS RN |
35951-28-1 | |
| Record name | 2-Chlorocyclododecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35951-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorocyclododecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocyclododecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



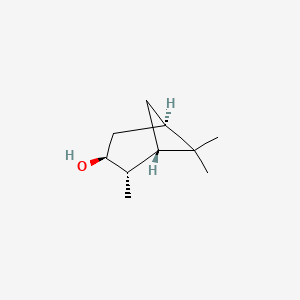
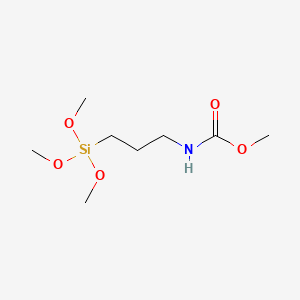
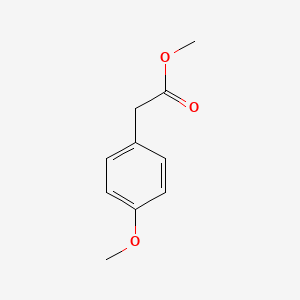
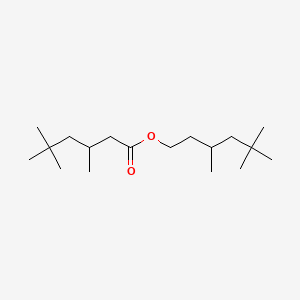
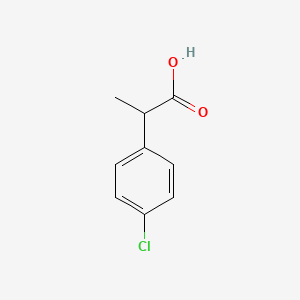
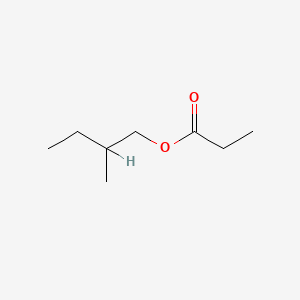
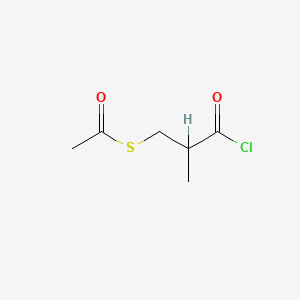
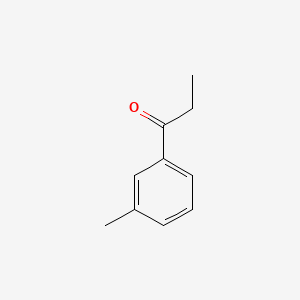
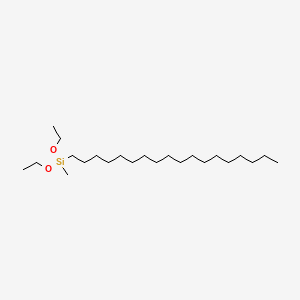
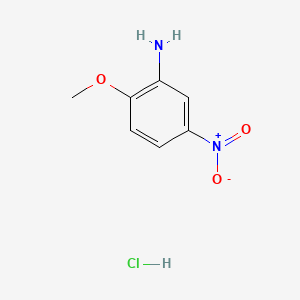
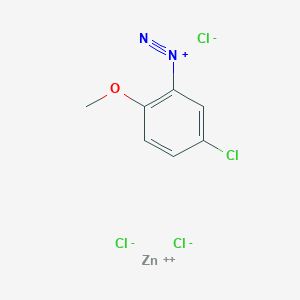
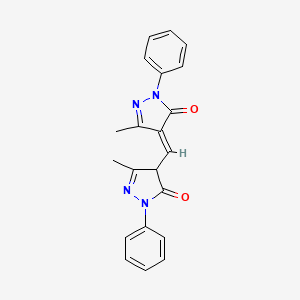
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)
